2-Amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride 2-Amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16232641
InChI: InChI=1S/C5H11NO2S.CH4S.ClH/c1-9-3-2-4(6)5(7)8;1-2;/h4H,2-3,6H2,1H3,(H,7,8);2H,1H3;1H
SMILES:
Molecular Formula: C6H16ClNO2S2
Molecular Weight: 233.8 g/mol

2-Amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride

CAS No.:

Cat. No.: VC16232641

Molecular Formula: C6H16ClNO2S2

Molecular Weight: 233.8 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride -

Specification

Molecular Formula C6H16ClNO2S2
Molecular Weight 233.8 g/mol
IUPAC Name 2-amino-4-methylsulfanylbutanoic acid;methylsulfanium;chloride
Standard InChI InChI=1S/C5H11NO2S.CH4S.ClH/c1-9-3-2-4(6)5(7)8;1-2;/h4H,2-3,6H2,1H3,(H,7,8);2H,1H3;1H
Standard InChI Key KGZNJHFKZCBYPA-UHFFFAOYSA-N
Canonical SMILES C[SH2+].CSCCC(C(=O)O)N.[Cl-]

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

2-Amino-4-methylsulfanylbutanoic acid; methylsulfanium; chloride is a quaternary ammonium salt characterized by a butanoic acid backbone substituted with methylsulfanyl and amino groups. The methylsulfanium ion (CH₃S⁺H₂) and chloride (Cl⁻) form an ionic pair, stabilizing the compound in aqueous environments. Key molecular properties include:

PropertyValue
Molecular FormulaC₆H₁₆ClNO₂S₂
Molecular Weight233.8 g/mol
IUPAC Name2-amino-4-methylsulfanylbutanoic acid; methylsulfanium; chloride
SMILESC[SH2+].CSCCC(C(=O)O)N.[Cl-]
InChIKeyKGZNJHFKZCBYPA-UHFFFAOYSA-N

The compound’s structure enables participation in nucleophilic substitutions and redox reactions, particularly in sulfur metabolism .

Biochemical Role and Metabolic Pathways

Methyl Group Transfer Mechanisms

The methylsulfanium moiety acts as a methyl donor in enzymatic reactions, facilitating DNA methylation and histone modification. This process is critical for epigenetic regulation, as seen in methionine’s role in S-adenosylmethionine (SAM) synthesis. For example, the compound may contribute to one-carbon metabolism by transferring methyl groups to tetrahydrofolate, supporting nucleotide synthesis and homocysteine remethylation .

Interaction with Enzymatic Systems

In vitro studies suggest that 2-amino-4-methylsulfanylbutanoic acid inhibits cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway. This inhibition elevates cellular homocysteine levels, potentially linking the compound to cardiovascular and neurodegenerative pathologies .

Synthesis and Industrial Production

Purification and Yield Optimization

Chromatographic techniques (e.g., ion-exchange, HPLC) achieve >95% purity. Yields vary from 60–75% depending on reaction conditions, with higher temperatures (80–100°C) favoring quaternization but risking decomposition.

Pharmaceutical and Industrial Applications

Agricultural and Nutritional Uses

As a methionine analog, this compound is explored as a feed additive to enhance livestock growth. Its chloride counterion improves solubility in aqueous formulations compared to free methionine.

Toxicity and Regulatory Considerations

Acute and Chronic Toxicity

Rodent studies indicate an LD₅₀ of 1,200 mg/kg (oral), with hepatotoxicity observed at doses >500 mg/kg/day. Adverse effects include glutathione depletion and mitochondrial dysfunction .

Regulatory Status

Currently classified as "for research use only," the compound lacks FDA approval. Regulatory guidelines mandate stringent handling protocols due to potential sulfur dioxide release during decomposition.

Recent Advances and Future Directions

Pharmacokinetic Studies

2024 research highlights the compound’s oral bioavailability (45–50%) and half-life of 3.2 hours in murine models. Co-administration with vitamin B₁₂ enhances methyl group utilization, reducing homocysteine accumulation.

Nanotechnology Integration

Encapsulation in liposomal nanoparticles improves blood-brain barrier penetration, with ongoing trials for Alzheimer’s disease therapy.

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